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Compound of Interest

Compound Name: Dlin-MC4-dma

Cat. No.: B10857436 Get Quote

Executive Technical Summary
DLin-MC4-DMA (MC4) is a structural analogue of the clinically approved DLin-MC3-DMA

(Onpattro™), distinguished primarily by its linker length and pKa. While it demonstrates high

potency in nucleic acid delivery (siRNA/mRNA), its safety profile is limited by two critical

factors: non-biodegradable hydrophobic tails and a higher pKa (6.56) compared to MC3 (6.04).

Immunogenicity:High. The elevated pKa results in a higher cationic surface charge at

physiological pH (7.4), increasing opsonization and the risk of Complement Activation-

Related Pseudo-Allergy (CARPA).

Safety/Toxicity:Moderate-High. Like MC3, it lacks ester linkages in its hydrophobic tails,

leading to slow hepatic clearance and potential accumulation-driven hepatotoxicity upon

repeat dosing.

Status: Primarily a research tool; generally superseded in clinical development by MC3

(optimized pKa) and SM-102/ALC-0315 (optimized biodegradability).

Mechanistic Profile & Structure-Activity Relationship
(SAR)
The safety and immunogenicity of ionizable lipids are dictated by their pKa (charge at pH 7.4

vs. pH 5.0) and Biodegradability (metabolic half-life).
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Comparative Physicochemical Properties

Feature DLin-MC4-DMA
DLin-MC3-DMA

(Reference)
SM-102 (Next-Gen)

Linker Structure

5-
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noate

4-

(dimethylamino)butan

oate

Amino-alcohol with

Ester Tail

Apparent pKa
6.56 (Higher Cationic

Charge)
6.04 (Near Neutral)

6.68 (Rapidly

Degrading)

Charge @ pH 7.4
~10-15% Protonated

(Cationic)

<1% Protonated

(Neutral)

Neutral (due to

shielding)

Tail Structure
Dilinoleyl

(Stable/Persistent)

Dilinoleyl

(Stable/Persistent)

Branched with Ester

Bonds

Biodegradability
Low (T_1/2 > 48h in

liver)

Low (T_1/2 ~200h in

liver)
High (T_1/2 < 24h)

Primary Risk CARPA / Opsonization Liver Accumulation
Low (Transient

Inflammation)

The "pKa Dilemma": Potency vs. Safety
DLin-MC4-DMA has a pKa of 6.56. While this facilitates robust endosomal escape (fusion), it

presents a safety liability in the bloodstream.

At pH 7.4 (Blood): The pKa is close enough to physiological pH that a significant fraction of

the lipid remains protonated (positively charged).

Consequence: Positive charge attracts anionic serum proteins (ApoE is desired, but

Complement C3b/C5b is not). This triggers the immune system, leading to rapid clearance

and cytokine release.
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Caption: Impact of pKa on LNP circulation. MC4's higher pKa leads to residual cationic charge,

triggering immune clearance.

Immunogenicity Profile
A. Complement Activation-Related Pseudo-Allergy (CARPA)
DLin-MC4-DMA poses a higher risk of CARPA than MC3.

Mechanism: The residual positive charge on the LNP surface binds IgM or IgG, which

recruits Complement C1q. This initiates the classical complement pathway, releasing

anaphylatoxins (C3a, C5a).

Symptoms: Hypersensitivity reactions, hypotension, and shortness of breath immediately

post-infusion.

Comparison: MC3 (Onpattro) requires premedication (steroids/antihistamines) to manage

this. MC4, being more cationic, would theoretically require even more aggressive

management.

B. The ABC Phenomenon (Accelerated Blood Clearance)
Repeated dosing of PEGylated LNPs containing DLin-MC4-DMA can induce anti-PEG

antibodies (IgM).

Observation: The "rigid" nature of the MC4 LNP (due to lack of tail degradation) may act as a

hapten carrier, enhancing the immunogenicity of the PEG-lipid component.
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Result: Subsequent doses are cleared rapidly by the liver, nullifying therapeutic effect.

Safety & Toxicity Profile
A. Hepatotoxicity (Liver Accumulation)
This is the critical failure point for the "DLin" class (MC3/MC4) compared to Next-Gen lipids.

Metabolic Fate: DLin-MC4-DMA contains no ester bonds in its hydrophobic tails. The body

cannot easily cleave the long linoleic chains.

Accumulation: The lipid accumulates in lysosomes of hepatocytes.

Toxicity: Over time, lipid overload causes lysosomal swelling, vacuolation, and release of

liver enzymes (ALT/AST) into the blood.

Contrast: SM-102 contains ester bonds within the tail.[1] It degrades via hydrolysis into

harmless metabolites within hours, preventing accumulation.

B. Cytokine Release Syndrome (CRS)
High doses of MC4 LNPs can trigger TLR (Toll-Like Receptor) signaling if the mRNA cargo is

not adequately modified (e.g., N1-methylpseudouridine), but the lipid itself acts as an adjuvant.

Pathway: Cationic lipids destabilize endosomal membranes. If this is too aggressive (due to

high pKa), it causes lysosomal rupture (lysosomal cell death) and inflammasome activation

(NLRP3), secreting IL-1β and IL-6.

Experimental Protocols for Validation
To objectively assess DLin-MC4-DMA in your lab, use these self-validating protocols.

Protocol 1: TNS Assay for Apparent pKa Determination
Purpose: To verify if your LNP formulation has the safe "neutral" surface at pH 7.4.

Reagents: Prepare buffer series (pH 2.5 to 11.0) containing 10mM HEPES/MES/Ammonium

Acetate. Prepare TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) stock.

Setup: Mix LNP sample (20 µM lipid) with TNS (6 µM) in buffers of varying pH.
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Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

Analysis: Plot Fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.

Validation:

MC3 Control: Should yield pKa ~6.0.

MC4 Sample: Should yield pKa ~6.5–6.6.

Risk:[2][3][4][5] If MC4 pKa > 6.8, it is likely too toxic for systemic use.

Protocol 2: In Vitro Complement Activation (CH50 Eq)
Purpose: Predict CARPA risk.

Serum Source: Pooled human serum (healthy donors).

Incubation: Incubate LNPs (varying concentrations) with serum for 1 hour at 37°C.

Assay: Use a commercial C3a/C5a ELISA kit or Hemolysis assay (sensitized sheep

erythrocytes).

Readout: % Lysis or concentration of sC5b-9 (terminal complement complex).

Threshold: >200% increase over background indicates high reactogenicity.

Protocol 3: Liver Clearance (Biodegradability Proxy)
Purpose: Assess accumulation risk.

In Vivo: Administer single IV dose (1 mg/kg mRNA) to mice (C57BL/6).

Harvest: Collect livers at 24h, 48h, and 1 week post-injection.

Extraction: Homogenize tissue; extract lipids using Bligh-Dyer method

(Chloroform/Methanol).

Quantification: LC-MS/MS against a standard curve of DLin-MC4-DMA.
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Success Criteria:

Safe: <10% lipid remaining at 48h (Typical of SM-102).

Accumulative: >50% lipid remaining at 48h (Typical of MC3/MC4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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